

The Unseen Ripple: A Toxicological Profile of Quizalofop-P in Non-Target Organisms

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Compound of Interest				
Compound Name:	Quizalofop-P			
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P, a selective post-emergence herbicide, is highly effective in controlling grass weeds in a variety of broadleaf crops. Its mode of action in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2] However, the widespread use of any pesticide necessitates a thorough understanding of its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **Quizalofop-P**-ethyl, the ethyl ester of **Quizalofop-P**, in a range of non-target species. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety and potential risks associated with this herbicide.

Mammalian Toxicity

Quizalofop-P-ethyl generally exhibits low to moderate acute toxicity in mammals. The primary target organ for toxicity upon repeated exposure is the liver.[3][4][5]

Data Presentation: Mammalian Toxicity



Test Organism	Study Type	Endpoint	Value (mg/kg bw)	Reference
Rat (male)	Acute Oral LD50	LD50	1670	[4][6][7]
Rat (female)	Acute Oral LD50	LD50	1480	[4][6][7]
Rabbit	Acute Dermal LD50	LD50	>5000	[6]
Rat	90-Day Feeding	NOEL	2	[6]
Rat	90-Day Feeding	LOAEL	6.4 (liver effects)	[8]
Rat	2-Generation Reproduction	Maternal NOEL	5	[6]
Rat	2-Generation Reproduction	Developmental NOEL	1.25	[6]
Rabbit	Developmental Toxicity	Maternal NOEL	20	[6]
Rabbit	Developmental Toxicity	Developmental NOEL	60	[6]
Dog	6-Month Feeding	NOEL	2.5	[6]

Experimental Protocols

Rat 90-Day Feeding Study (Subchronic Oral Toxicity)

- Guideline: Based on OECD Test Guideline 408.
- Test Organism: Sprague-Dawley rats.
- Administration: Quizalofop-P-ethyl was administered in the diet at concentrations of 0, 40, 128, and 1,280 ppm, corresponding to approximately 0, 2, 6.4, and 64 mg/kg body weight/day.[8]
- Duration: 90 days.



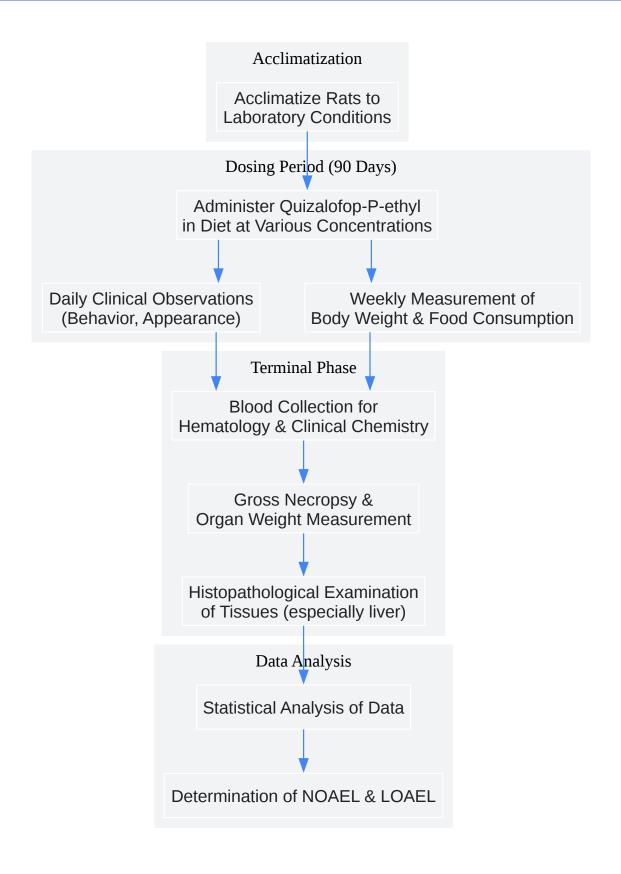
- Endpoints Evaluated: Clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
- Key Findings: The No-Observed-Effect Level (NOEL) was established at 2 mg/kg/day. At 6.4 mg/kg/day and higher, increased liver weights and histopathological changes in the liver were observed.[8]

Rat Developmental Toxicity Study

- Guideline: Based on OECD Test Guideline 414.
- Test Organism: Pregnant Sprague-Dawley rats.
- Administration: Quizalofop-ethyl was administered by gavage during gestation days 6 through 15 at doses of 0, 30, 100, or 300 mg/kg bw/day.[9]
- Endpoints Evaluated: Maternal toxicity (mortality, clinical signs, body weight, food consumption, reproductive parameters) and developmental toxicity in fetuses (viability, external, visceral, and skeletal abnormalities).
- Key Findings: The maternal No-Observed-Adverse-Effect-Level (NOAEL) was 5 mg/kg/day, and the developmental NOAEL was 1.25 mg/kg/day.[6]

Experimental Workflow: Mammalian Subchronic Oral Toxicity Study





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Caption: Workflow for a 90-day mammalian oral toxicity study.



Avian Toxicity

Quizalofop-P-ethyl is considered to be of low toxicity to birds on both an acute and subacute dietary basis.

Data Presentation: Avian Toxicity

Test Organism	Study Type	Endpoint	Value	Reference
Bobwhite Quail	8-Day Dietary LC50	LC50	>5000 ppm	[7]
Mallard Duck	8-Day Dietary LC50	LC50	>5000 ppm	[7]

Experimental Protocols

Avian Dietary Toxicity Test

- Guideline: Based on OECD Test Guideline 205 and US EPA OPPTS 850.2200.[10]
- Test Organism: Northern Bobwhite (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically 10-14 days old at the start of the test.
- Administration: The test substance is mixed into the diet and provided to the birds for 5 consecutive days, followed by a 3-day observation period on an untreated diet.[11]
- Test Concentrations: A control group and at least five geometrically spaced treatment concentrations are typically used. For a limit test, a single high concentration (e.g., 5000 ppm) is used.[12]
- Endpoints Evaluated: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily. The LC50 (median lethal concentration) is calculated.[11][12]
- Key Findings for Quizalofop-P-ethyl: The 8-day dietary LC50 for both Bobwhite Quail and
 Mallard Ducks was determined to be greater than 5000 ppm, indicating low dietary toxicity.[7]



Aquatic Toxicity

Quizalofop-P-ethyl displays a higher level of toxicity to aquatic organisms, particularly fish and invertebrates.

Data Presentation: Aquatic Toxicity

Test Organism	Study Type	Endpoint	Value	Reference
Rainbow Trout	96-hour LC50	LC50	0.87 mg/L	[6]
Bluegill Sunfish	96-hour LC50	LC50	0.46 mg/L	[6]
Daphnia magna (Water Flea)	21-day Reproduction	NOEC	>0.0131 mg/L	[13]
Eastern Oyster (embryo-larvae)	48-hour EC50	EC50	0.079 ppm	[6]
Sheepshead Minnow	96-hour LC50	LC50	1.4 mg/L	[6]
Zebrafish (embryo)	96-hour LC50	LC50	0.248 mg/L	[14]

Experimental Protocols

Fish Acute Toxicity Test

- Guideline: Based on OECD Test Guideline 203.[3][15][16][17][18]
- Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).
- Administration: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under static, semi-static, or flow-through conditions.
- Test Concentrations: A control and at least five concentrations in a geometric series are used.

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- Endpoints Evaluated: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 (median lethal concentration) is calculated at each time point.
- Key Findings for **Quizalofop-P**-ethyl: The 96-hour LC50 values for Rainbow Trout and Bluegill Sunfish were 0.87 mg/L and 0.46 mg/L, respectively, indicating high toxicity to these fish species.[6]

Daphnia magnaReproduction Test

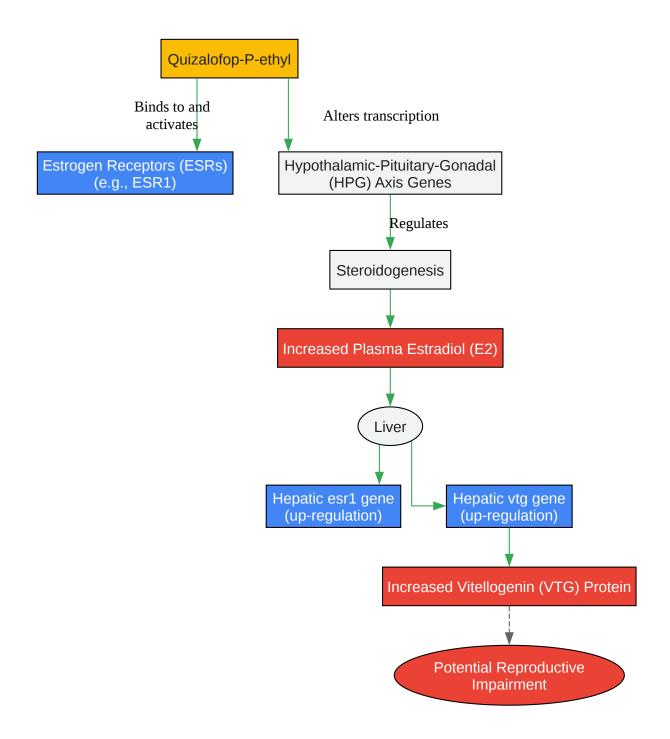
- Guideline: Based on OECD Test Guideline 211.[19][20][21][22]
- Test Organism: Young female Daphnia magna (<24 hours old).
- Administration: Daphnids are exposed to the test substance in water for 21 days under semistatic or flow-through conditions.
- Test Concentrations: A control and a range of test concentrations are used.
- Endpoints Evaluated: The primary endpoint is the total number of living offspring produced per parent animal. Parental mortality and mobility are also observed. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.
- Key Findings for Quizalofop-P-ethyl: A 21-day reproduction study on Daphnia magna established a NOEC of >0.0131 mg/L.[13]

Signaling Pathways in Aquatic Organisms

Recent research has indicated that **Quizalofop-P**-ethyl can act as an endocrine-disrupting chemical (EDC) in fish. In a study with adult zebrafish (Danio rerio), exposure to **Quizalofop-P**-ethyl resulted in sex-specific alterations in the endocrine system. In males, there was an increase in plasma estradiol (E2) and vitellogenin (VTG) levels, along with the up-regulation of hepatic estrogen receptor 1 (esr1) and vitellogenin (vtg) gene expression. In females, while plasma sex hormone levels were not significantly altered, there was an increased expression of hepatic esr1 and decreased expression of hepatic vtg, esr2a, and esr2b. Molecular docking studies suggest that **Quizalofop-P**-ethyl may bind to estrogen receptors (ESRs), thereby activating estrogenic pathways.[23][24]



Signaling Pathway: Endocrine Disruption in Male Zebrafish



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Caption: Proposed mechanism of endocrine disruption by **Quizalofop-P**-ethyl in male zebrafish.

Terrestrial Invertebrate Toxicity

Data Presentation: Terrestrial Invertebrate Toxicity

Test Organism	Study Type	Endpoint	Value	Reference
Honeybee (Apis mellifera)	48-hour Acute Contact LD50	LD50	>100 μ g/bee	[7]
Earthworm (Eisenia fetida)	Acute Toxicity	LC50	Not specified, but considered not acutely or chronically toxic	

Experimental Protocols

Honeybee Acute Contact and Oral Toxicity Test

- Guideline: Based on OECD Test Guidelines 214 (Contact) and 213 (Oral).[25][26][27][28]
- Test Organism: Adult worker honeybees (Apis mellifera).
- Administration:
 - Contact: The test substance is applied directly to the dorsal thorax of anesthetized bees.
 - Oral: Bees are fed a sucrose solution containing the test substance. [26][27]
- Test Concentrations: A control group and a geometric series of at least five concentrations are used. A limit test may be performed at a high dose (e.g., 100
 μ g/bee).
- Duration: Typically 48 to 96 hours.
- Endpoints Evaluated: Mortality is recorded at specified intervals, and the LD50 (median lethal dose) is calculated. Sub-lethal effects are also noted.[26]



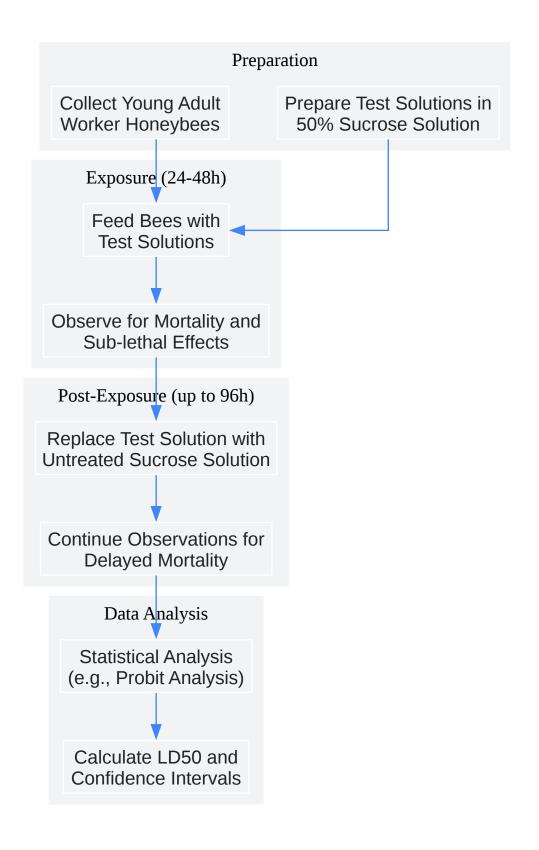
• Key Findings for **Quizalofop-P**-ethyl: The 48-hour acute contact LD50 for honeybees is greater than 100 μ g/bee , indicating low acute contact toxicity.[7]

Earthworm Acute Toxicity Test

- Guideline: Based on OECD Test Guideline 207.[29][30][31][32][33]
- Test Organism: Adult earthworms (Eisenia fetida).
- Administration: The test is typically conducted in artificial soil. The test substance is either
 mixed into the soil or applied to the soil surface. A filter paper contact test can be used as an
 initial screen.[30][32]
- Test Concentrations: A control and a range of concentrations are tested.
- Duration: 14 days, with mortality assessments at 7 and 14 days.
- Endpoints Evaluated: The primary endpoint is mortality, from which an LC50 is calculated.
 Sub-lethal effects, such as changes in body weight, are also assessed.[30]
- Key Findings for Quizalofop-P-ethyl: While specific quantitative data is limited in the readily
 available literature, Quizalofop-P-ethyl is generally considered to be not acutely or
 chronically toxic to earthworms at environmentally relevant concentrations.

Experimental Workflow: Honeybee Acute Oral Toxicity Test





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Caption: Workflow for a honeybee acute oral toxicity study (OECD 213).



Conclusion

The toxicological profile of **Quizalofop-P**-ethyl in non-target organisms reveals a varied spectrum of sensitivity. While it demonstrates low acute and subacute toxicity to mammals and birds, with the liver being the primary target organ in mammals upon repeated exposure, it exhibits high toxicity to aquatic organisms, including fish and invertebrates. A significant finding is its potential to act as an endocrine disruptor in fish, affecting the estrogenic signaling pathway. For terrestrial invertebrates, **Quizalofop-P**-ethyl shows low acute toxicity to honeybees and is not considered a significant risk to earthworms under normal field conditions.

This in-depth technical guide, with its summarized data, detailed experimental protocols, and visualized pathways, provides a critical resource for a comprehensive risk assessment of **Quizalofop-P**-ethyl. It underscores the importance of considering the specific sensitivities of different non-target species and the potential for subtle, yet significant, sublethal effects such as endocrine disruption. For researchers and professionals in drug development and environmental safety, this information is vital for making informed decisions regarding the use and regulation of this herbicide and for the development of safer alternatives.

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